Cas no 172430-45-4 (Desmethyl Ranolazine)

Desmethyl Ranolazine is a pharmacologically active metabolite of Ranolazine, a compound primarily used for its antianginal properties. It retains the parent drug's ability to selectively inhibit the late sodium current in cardiac cells, thereby reducing intracellular calcium overload and improving myocardial relaxation and diastolic function. This metabolite contributes to the overall therapeutic effects of Ranolazine, particularly in managing chronic angina. Its presence underscores the drug's metabolic pathway and may influence dosing considerations. Desmethyl Ranolazine is of interest in pharmacokinetic studies due to its role in the drug's efficacy and safety profile, making it a relevant analyte in clinical and research settings.
Desmethyl Ranolazine structure
Desmethyl Ranolazine structure
Product Name:Desmethyl Ranolazine
CAS No:172430-45-4
MF:C23H31N3O4
MW:413.509946107864
CID:111504
PubChem ID:46781189
Update Time:2025-06-09

Desmethyl Ranolazine Chemical and Physical Properties

Names and Identifiers

    • DesMethyl Ranolazine
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazineacetamide
    • RS 88390
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]- 1-piperazineacetamide
    • RS-88390
    • J-010819
    • CVT-2514
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)-
    • FT-0666199
    • DTXSID20675815
    • O-Desmethylranolazine (RS-88390, CVT-2514)
    • 172430-45-4
    • FT-0666198
    • Q27236730
    • 0G2S752Q5J
    • N-(2,6-DIMETHYLPHENYL)-2-{4-[2-HYDROXY-3-(2-HYDROXYPHENOXY)PROPYL]PIPERAZIN-1-YL}ACETAMIDE
    • o-Desmethyl ranolazine
    • UNII-0G2S752Q5J
    • AKOS015842498
    • SCHEMBL17640674
    • N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-1-piperazinyl}acetamide
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-
    • RANOLAZINE_met012
    • Desmethyl Ranolazine
    • Inchi: 1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)
    • InChI Key: JQTKNELUBGGUKI-UHFFFAOYSA-N
    • SMILES: OC(COC1C=CC=CC=1O)CN1CCN(CC(NC2C(C)=CC=CC=2C)=O)CC1

Computed Properties

  • Exact Mass: 413.23100
  • Monoisotopic Mass: 413.231
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.3A^2
  • XLogP3: 2.4

Experimental Properties

  • Melting Point: 48-50°C
  • Refractive Index: 1.61
  • PSA: 85.27000
  • LogP: 1.95380

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Additional information on Desmethyl Ranolazine

Desmethyl Ranolazine (CAS No. 172430-45-4): A Comprehensive Overview in Modern Pharmaceutical Research

Desmethyl Ranolazine, a metabolite of the well-known antianginal drug Ranolazine, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. With the CAS number 172430-45-4, this molecule has garnered attention for its pharmacological properties and potential therapeutic applications. This article provides an in-depth exploration of Desmethyl Ranolazine, focusing on its chemical structure, pharmacokinetics, biological activities, and the latest research findings that highlight its role in contemporary medicinal chemistry.

The chemical structure of Desmethyl Ranolazine is closely related to its parent compound, Ranolazine. As a metabolite, it is formed through the enzymatic degradation of Ranolazine, primarily by the cytochrome P450 enzyme system. The presence of a demethylated group at the molecular level imparts unique characteristics to Desmethyl Ranolazine, influencing both its pharmacokinetic profile and its interaction with biological targets. Understanding these structural nuances is crucial for elucidating the compound's mechanism of action and its potential as a therapeutic agent.

In terms of pharmacokinetics, Desmethyl Ranolazine exhibits distinct properties that differ from those of Ranolazine. The demethylation process significantly alters the metabolic pathways and half-life of the compound. Research indicates that Desmethyl Ranolazine has a shorter half-life compared to Ranolazine, which suggests a different pattern of absorption, distribution, metabolism, and excretion (ADME). These differences are critical for optimizing dosing regimens and predicting drug interactions in clinical settings.

Biological activities of Desmethyl Ranolazine have been extensively studied in recent years. One of the most notable findings is its potential role as an anti-inflammatory agent. Studies have demonstrated that Desmethyl Ranolazine can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These effects are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of these enzymes can lead to significant therapeutic benefits.

Furthermore, Desmethyl Ranolazine has shown promise in preclinical studies as a potential treatment for cardiovascular disorders. Its ability to inhibit the late inward sodium current (INa) in cardiac myocytes is similar to that of Ranolazine. However, due to its shorter half-life, Desmethyl Ranolazine may offer a more rapid onset of action with potentially reduced side effects. This makes it an attractive candidate for developing novel antianginal therapies that can be used in conjunction with existing treatments.

The latest research also highlights the role of Desmethyl Ranolazine in neuroprotection. Studies have suggested that this metabolite may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings are particularly intriguing given the increasing interest in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of Desmethyl Ranolazine to cross the blood-brain barrier and exert protective effects on neurons opens up new avenues for research in this field.

From a medicinal chemistry perspective, Desmethyl Ranolazine serves as an important scaffold for drug design and development. Its unique structural features provide opportunities for modulating pharmacological properties through structural analogs. By understanding the relationship between structure and activity, chemists can design new compounds with enhanced efficacy and improved safety profiles. This approach is particularly valuable in developing next-generation antianginal drugs that address unmet medical needs.

In conclusion, Desmethyl Ranolazine (CAS No. 172430-45-4) is a multifaceted compound with significant potential in pharmaceutical research. Its pharmacological properties, biological activities, and structural characteristics make it a valuable candidate for therapeutic applications across multiple disease areas. The latest research findings underscore its importance as a metabolite with distinct pharmacokinetic and pharmacodynamic profiles. As our understanding of this compound continues to evolve, it is likely that new therapeutic opportunities will emerge, further solidifying its role in modern pharmaceutical innovation.

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